[3-(2,2-Dimethylpropoxy)phenyl]methanol
Overview
Description
[3-(2,2-Dimethylpropoxy)phenyl]methanol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by a phenyl group substituted with a methanol group and a 2,2-dimethylpropoxy group. It is used in various chemical and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of [3-(2,2-Dimethylpropoxy)phenyl]methanol is xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
This compound interacts with its target, xanthine oxidase, by inhibiting its activity . This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the production of uric acid .
Biochemical Pathways
The inhibition of xanthine oxidase by this compound affects the purine metabolism pathway . This results in a decrease in the production of uric acid, a byproduct of this pathway . The reduction of uric acid levels can help in the management of conditions like gout and kidney stones, which are associated with high levels of uric acid .
Pharmacokinetics
As a xanthine oxidase inhibitor, it is expected to be well-absorbed and distributed throughout the body, particularly to areas where xanthine oxidase is present .
Result of Action
The inhibition of xanthine oxidase by this compound leads to a decrease in the production of uric acid . This can result in the suppression of the development of colonic aberrant crypt foci, precursor lesions of colon cancer, and cell proliferation . Therefore, it may have potential therapeutic applications in the prevention of colon tumorigenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2-Dimethylpropoxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzyl alcohol with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(2,2-Dimethylpropoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,2-dimethylpropoxy)benzaldehyde or 3-(2,2-dimethylpropoxy)benzoic acid.
Reduction: Formation of 3-(2,2-dimethylpropoxy)phenylmethane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the electrophile used.
Scientific Research Applications
[3-(2,2-Dimethylpropoxy)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
[3-(2,2-Dimethylpropoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[3-(2,2-Dimethylpropoxy)phenyl]acetone: Contains an acetone group instead of methanol.
[3-(2,2-Dimethylpropoxy)phenyl]amine: Contains an amine group instead of methanol.
Uniqueness
[3-(2,2-Dimethylpropoxy)phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[3-(2,2-dimethylpropoxy)phenyl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)9-14-11-6-4-5-10(7-11)8-13/h4-7,13H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDRRKXELMCDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=CC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.